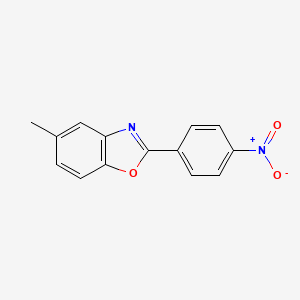

5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

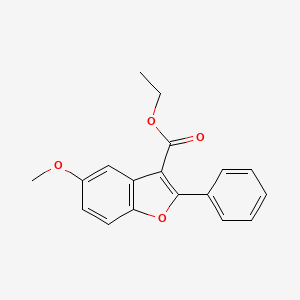

5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole , also known as 5-Methyl-2-(4-nitrophenyl)benzoxazole , is a heterocyclic compound with the following chemical structure: .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-methyl-2-nitrophenol with 2-bromoacetophenone . The bromine atom in 2-bromoacetophenone is replaced by the nitrophenyl group, resulting in the formation of this compound .

Molecular Structure Analysis

The empirical formula for this compound is C16H12N2O2S , and its molecular weight is 296.34 g/mol . The compound exists as a solid and has the following SMILES notation: CC(SC(C1=CC=C(N+[O-])C=C1)=N2)=C2C3=CC=CC=C3 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

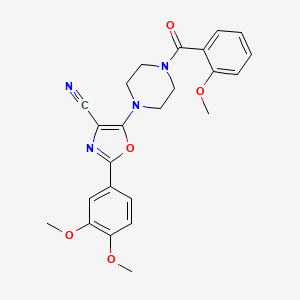

5-Methyl-2-(4-nitrophenyl)-1,3-benzoxazole and its derivatives have demonstrated significant antimicrobial properties. For instance, some synthesized derivatives exhibited broad-spectrum activity against microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Mycobacterium tuberculosis, Candida albicans, and Candida krusei. Compounds from this class showed potent antimycobacterial activity, indicating their potential as scaffolds in drug design for treating infections (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

DNA Topoisomerase II Inhibition

Certain derivatives of this compound have been found to inhibit eukaryotic DNA topoisomerase II, an important target for cancer treatment research. These compounds displayed inhibitory activities at varying concentrations, with some showing higher activity than the reference drug etoposide, used in cancer chemotherapy (Pınar, Yurdakul, Yildiz, Temiz-Arpaci, Acan, Akı-Şener, & Yalcin, 2004).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies and ab initio calculations have been conducted on benzoxazole derivatives, including this compound, providing insights into their molecular structures and properties. These studies are crucial for understanding the potential applications of these compounds in various fields like photonics and electronics (Mary, Varghese, Panicker, Ertan, Yildiz, & Temiz-Arpaci, 2008).

Antitumor Potential

Benzoxazole derivatives have shown promise as novel antitumor agents targeting human DNA topoisomerases. Studies indicate that some compounds in this class inhibit human DNA topoisomerases I and IIα, with certain derivatives exhibiting potent antitumor activities in preliminary screenings (Karatas, Foto, Ertan-Bolelli, Yalcin-Ozkat, Yilmaz, Ataei, Zilifdar, & Yildiz, 2021).

Eigenschaften

IUPAC Name |

5-methyl-2-(4-nitrophenyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c1-9-2-7-13-12(8-9)15-14(19-13)10-3-5-11(6-4-10)16(17)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMXSZCCSFYOKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]morpholine](/img/structure/B2796643.png)

![2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2796653.png)

![(3R)-3-[4-(2H-1,2,3,4-tetrazol-5-yl)phenyl]morpholine hydrochloride](/img/structure/B2796656.png)

![cis-1-Azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B2796659.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2796663.png)